molecular formula C16H17N3O5S2 B2459512 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421484-68-5

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2459512
CAS RN: 1421484-68-5
M. Wt: 395.45
InChI Key: LYJAFGWUEYXBKF-UHFFFAOYSA-N
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Description

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential

The compound is part of a broader family of heterocyclic compounds that have been explored for their valuable biological activities. For instance, research by Youssef et al. (2012) discusses the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional chemical methods and modern microwave techniques, highlighting the compound's role in synthesizing structures with potential biological activity (Youssef, Azab, & Youssef, 2012).

Computational and Theoretical Investigations

Further, a theoretical investigation by Fahim and Ismael (2021) into antimalarial sulfonamides, which may include similar structures, utilized computational calculations and molecular docking studies. This research signifies the compound's potential utility in developing treatments for diseases beyond its immediate chemical class, emphasizing the versatility of sulfonamide derivatives in medical research (Fahim & Ismael, 2021).

Application in Agriculture

The research on ALS inhibitors by Ren et al. (2000) explores the synthesis of various sulfonamide derivatives, including those related to the subject compound, for their herbicidal activities. This work indicates the potential agricultural applications of these chemical structures in managing weed growth, thus highlighting the compound's relevance in developing agricultural chemicals (Ren et al., 2000).

Antimicrobial and Antifungal Activities

Research into novel sulfone derivatives, as discussed by Xu et al. (2017), demonstrates the antimicrobial and insecticidal activities of these compounds. The study provides insights into the structural activity relationship and the potential of such derivatives in addressing agricultural pests and microbial pathogens, suggesting the broader implications of research into sulfone and sulfonyl compounds (Xu et al., 2017).

Green Chemistry Applications

Gilbile et al. (2017) focus on the green metric evaluation of a related compound, showcasing the environmental benefits of modified synthesis techniques. This approach underscores the importance of sustainable practices in chemical synthesis, aligning with the growing emphasis on green chemistry (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-26(21,22)19-7-6-10-14(8-19)25-16(17-10)18-15(20)13-9-23-11-4-2-3-5-12(11)24-13/h2-5,13H,6-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJAFGWUEYXBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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